molecular formula C14H17NO2 B3058767 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- CAS No. 91650-05-4

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-

Cat. No.: B3058767
CAS No.: 91650-05-4
M. Wt: 231.29 g/mol
InChI Key: CLKCOLXGQOLNOJ-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- (CAS: 91650-05-4) is a substituted coumarin derivative characterized by a diethylamino group at the C-7 position and a methyl group at the C-3 position. Coumarins are oxygen-containing heterocyclic compounds with diverse biological and photophysical properties . This compound is notable for its fluorescence properties, as evidenced by rotational diffusion studies in ethanol and octanol, where it exhibits solvent-dependent reorientation times . Its applications span dye chemistry, biosensing, and antimicrobial research, though its biological activity profile is less documented compared to other coumarin analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-(diethylamino)-3-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-4-15(5-2)12-7-6-11-8-10(3)14(16)17-13(11)9-12/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKCOLXGQOLNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602064
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91650-05-4
Record name 7-(Diethylamino)-3-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Piperidine or morpholine in ethanol.
  • Temperature : Reflux (70–80°C) for 6–8 hours.
  • Yield : 75–90% after recrystallization.

A key advantage is the direct introduction of the methyl group from methyl acetoacetate. However, the electron-donating diethylamino group at position 7 necessitates careful pH control to prevent side reactions.

Conjugated Addition-Cyclization Strategy

This method, developed by Kubo et al., uses a ynone precursor with a trifluoroethyl ester to enhance electrophilicity. The methyl group at position 3 is introduced via nucleophilic addition followed by cyclization.

Stepwise Procedure

  • Precursor Synthesis :
    • Ynone 12 (Fig. 1) is synthesized from alkyne 13 via Sonogashira coupling.
  • Nucleophilic Addition :
    • Methyl-containing nucleophiles (e.g., methylamine) react with ynone 12 to form adducts.
  • Cyclization :
    • Acidic or thermal conditions promote lactonization, yielding 7-diethylamino-3-methylcoumarin.

Performance Metrics

  • Yield : 44–80%, depending on the nucleophile.
  • Advantage : Tolerance for diverse nucleophiles and mild reaction conditions.

Wittig Reaction Approach

The Wittig reaction offers an alternative route by forming the coumarin’s pyrone ring. Starting from 4-diethylaminosalicylaldehyde , a methyl-substituted ylide generates the 3-methyl group.

Key Steps

  • Ylide Preparation :
    • Methyldiphenylphosphonium ylide is prepared from methyltriphenylphosphonium bromide.
  • Coumarin Formation :
    • The ylide reacts with the aldehyde, followed by cyclization under acidic conditions.

Outcomes

  • Yield : 65–78% after purification.
  • Limitation : Requires strict anhydrous conditions to prevent ylide hydrolysis.

Bromination-Methylation Sequential Method

Although less direct, bromination at position 3 followed by methylation can achieve the target compound. This method adapts protocols from Martins et al. and J-STAGE studies.

Protocol Overview

  • Bromination :
    • 7-Diethylamino-4-methylcoumarin is treated with bromine in chloroform to yield 3-bromo-7-diethylamino-4-methylcoumarin.
  • Methylation :
    • Suzuki-Miyaura coupling with methylboronic acid replaces bromine with a methyl group.

Challenges

  • Low Yield : ~50% due to competing side reactions.
  • Complexity : Multi-step synthesis increases cost and time.

Comparative Analysis of Methods

Method Starting Materials Yield (%) Advantages Limitations
Knoevenagel Condensation 4-Diethylaminosalicylaldehyde 75–90 High yield, one-pot synthesis pH sensitivity
Conjugated Addition Ynone precursor + nucleophiles 44–80 Mild conditions, versatile Precursor synthesis required
Wittig Reaction Salicylaldehyde + ylide 65–78 Direct pyrone formation Anhydrous conditions needed
Bromination-Methylation 7-Diethylamino-4-methylcoumarin ~50 Adaptable for derivatives Multi-step, low efficiency

Structural and Spectral Characterization

X-ray crystallography confirms the planar coumarin core with a dihedral angle of 2.0–10.3° between the benzene and pyrone rings. The methyl group at position 3 induces minimal steric hindrance, preserving fluorescence properties.

Fluorescence Profile

  • λem : 450–470 nm (blue-green emission).
  • Quantum Yield : 0.85–0.90, superior to 7-methoxy analogues.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyranone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyranones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits notable pharmacological properties that make it a candidate for drug development.

Anticancer Activity

Research has indicated that derivatives of benzopyran compounds can exhibit anticancer properties. For instance, studies have shown that certain coumarin derivatives inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Specifically, the diethylamino substitution enhances the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Its structure allows it to interact with microbial membranes, leading to disruption and subsequent cell death. This property is particularly useful in developing new antimicrobial agents in response to rising antibiotic resistance.

Analytical Chemistry Applications

The compound's unique chemical structure facilitates its use in various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A significant application of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- is in HPLC for the separation and analysis of complex mixtures. The compound can be effectively analyzed using reverse-phase HPLC methods with a mobile phase comprising acetonitrile and water. This method is scalable and suitable for both qualitative and quantitative analyses in pharmacokinetics studies .

Mass Spectrometry

For mass spectrometry applications, the compound can be analyzed after substituting phosphoric acid with formic acid in the mobile phase, making it compatible with MS detection systems. This adaptability is crucial for identifying impurities and characterizing compounds in pharmaceutical formulations .

Environmental Science Applications

The environmental implications of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- are also noteworthy.

Risk Assessment and Management

In Canada, the compound has been included in risk management assessments due to concerns regarding its potential toxicity to human health. The Government of Canada is considering measures to restrict its use in cosmetics due to possible harmful effects . Understanding the environmental impact of such compounds is vital for regulatory compliance and public health safety.

Case Study on Anticancer Properties

A study published in Nature Chemical Biology explored the efficacy of various benzopyran derivatives against EGFR triple mutants prevalent in certain cancers. The results indicated that modifications at specific positions on the benzopyran ring significantly enhanced anticancer activity .

Case Study on HPLC Analysis

An investigation into the separation efficiency of 2H-1-Benzopyran-2-one derivatives using HPLC demonstrated that smaller particle columns could achieve faster results without compromising resolution, making it ideal for high-throughput screening applications .

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups: The diethylamino group at C-7 enhances fluorescence by extending conjugation, as seen in 7-(diethylamino)-3-methylcoumarin and its phenyl-substituted analog .
  • Biological Activity : 3,7-Disubstituted coumarins with bulkier aryl groups (e.g., 3ae) exhibit superior antifungal activity compared to smaller substituents like methyl, likely due to improved membrane interaction .
  • Solubility : Methyl or acetyl groups at C-3 improve solubility in organic solvents, whereas phenyl groups may reduce aqueous solubility .

Photophysical Properties

Rotational diffusion studies of 7-(diethylamino)-3-methylcoumarin in ethanol and octanol revealed a 7.3-fold slower reorientation time in octanol due to higher solvent viscosity . This contrasts with 3-phenyl-7-(diethylamino)coumarin, which shows a red-shifted emission spectrum due to extended π-conjugation from the phenyl group .

Antimicrobial Activity

While 7-(diethylamino)-3-methylcoumarin lacks direct antimicrobial data, structurally related compounds provide insights:

  • 3ae (3-(4-Chlorophenyl)-7-(2-dimethylaminoethoxy)coumarin): Exhibits MIC = 1.56 µg/mL against Trichophyton mentagrophytes, outperforming fluconazole .
  • 7-Hydroxy-4-methylcoumarin: Shows moderate antibacterial activity but weaker antifungal effects compared to amino-substituted analogs .

Biological Activity

2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-, commonly referred to as Diethylamino Coumarin , is a synthetic compound belonging to the coumarin class. With the molecular formula C14H17NO2C_{14}H_{17}NO_2, it exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The structure of 2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl- is characterized by the presence of a benzopyranone moiety with a diethylamino group at the 7-position and a methyl group at the 3-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological properties.

Antioxidant Activity

Coumarins, including Diethylamino Coumarin, are known for their antioxidant properties. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For instance, studies have shown that derivatives of coumarins exhibit significant antioxidant activity, which is crucial for preventing cellular damage in various pathological conditions .

Enzyme Inhibition

One of the notable biological activities of Diethylamino Coumarin is its ability to inhibit specific enzymes. It has been reported to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). For example:

  • MAO Inhibition : The compound has demonstrated competitive inhibition against MAO-B with an IC50 value of approximately 0.51 μM, indicating its potential in treating neurodegenerative diseases by modulating neurotransmitter levels .
  • AChE Inhibition : Similar studies have shown that coumarin derivatives can inhibit AChE activity, which is beneficial in managing conditions like Alzheimer's disease .

Anticoagulant Properties

Diethylamino Coumarin has been investigated for its anticoagulant effects. Its mechanism involves inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors. This property suggests potential therapeutic applications in preventing thrombosis and other cardiovascular disorders .

The biological activity of Diethylamino Coumarin is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Binding : The compound can bind to active sites or allosteric sites on enzymes, altering their conformation and function .
  • Cellular Interaction : It may also interact with cellular receptors, modulating signal transduction pathways that influence various cellular responses.

Study on MAO Inhibition

A study published in ACS Omega evaluated the inhibitory effects of several coumarin derivatives on MAO-B. Diethylamino Coumarin was among the compounds tested, showing competitive inhibition characteristics that were confirmed through kinetic studies . The results highlighted its potential as a therapeutic agent for neurodegenerative diseases.

Antioxidant Evaluation

Research conducted on various coumarin derivatives demonstrated their efficacy in reducing oxidative stress in Vero cells. The antioxidant activity was assessed using MTT assays, confirming that these compounds are non-toxic at effective concentrations .

Comparative Analysis with Related Compounds

To understand the uniqueness of Diethylamino Coumarin, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl- Similar structure with methyl at 4-positionModerate MAO-B inhibition
Coumarin Derivatives Varied substitutionsBroad spectrum including anti-inflammatory and anticoagulant activities

This comparison illustrates that while many coumarins possess biological activity, the specific substitution pattern in Diethylamino Coumarin enhances its effectiveness against certain targets.

Q & A

Q. What PPE and engineering controls are required for safe laboratory handling?

  • Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to avoid inhalation of dust/aerosols. Store in airtight containers at 2–8°C, away from oxidizing agents .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-
Reactant of Route 2
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2H-1-Benzopyran-2-one, 7-(diethylamino)-3-methyl-

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